molecular formula C7H12BrN B12993994 4-Bromobicyclo[2.2.1]heptan-1-amine

4-Bromobicyclo[2.2.1]heptan-1-amine

Cat. No.: B12993994
M. Wt: 190.08 g/mol
InChI Key: RTHNZSFBWXIFLW-UHFFFAOYSA-N
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Description

4-Bromobicyclo[2.2.1]heptan-1-amine is a chemical compound with a unique bicyclic structure. It is characterized by a bromine atom attached to a bicyclo[2.2.1]heptane ring system, which also contains an amine group. This compound is of interest in various fields of scientific research due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobicyclo[2.2.1]heptan-1-amine typically involves the bromination of bicyclo[2.2.1]heptane derivatives followed by amination. One common method is the bromination of bicyclo[2.2.1]heptane using bromine or N-bromosuccinimide (NBS) under radical conditions. The resulting brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromobicyclo[2.2.1]heptan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromobicyclo[2.2.1]heptan-1-amine is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromobicyclo[2.2.1]heptan-1-amine involves its interaction with molecular targets through its amine and bromine functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the bromine atom can participate in halogen bonding and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without functional groups.

    4-Chlorobicyclo[2.2.1]heptan-1-amine: Similar structure with a chlorine atom instead of bromine.

    4-Bromobicyclo[2.2.1]heptane: Lacks the amine group, only contains the bromine atom.

Uniqueness

4-Bromobicyclo[2.2.1]heptan-1-amine is unique due to the presence of both a bromine atom and an amine group on the bicyclic framework. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

Molecular Formula

C7H12BrN

Molecular Weight

190.08 g/mol

IUPAC Name

4-bromobicyclo[2.2.1]heptan-1-amine

InChI

InChI=1S/C7H12BrN/c8-6-1-3-7(9,5-6)4-2-6/h1-5,9H2

InChI Key

RTHNZSFBWXIFLW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)N)Br

Origin of Product

United States

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